Cas no 2228741-50-0 (3-(2-chloroquinolin-3-yl)propanal)

3-(2-Chloroquinolin-3-yl)propanal is a versatile synthetic intermediate with significant utility in organic and medicinal chemistry. Its quinoline scaffold, coupled with the reactive aldehyde functionality, makes it a valuable building block for the synthesis of heterocyclic compounds, pharmaceuticals, and agrochemicals. The 2-chloro substituent enhances its reactivity in cross-coupling reactions, facilitating further derivatization. This compound exhibits stability under standard conditions, ensuring consistent performance in multi-step syntheses. Its structural features enable applications in the development of bioactive molecules, including potential antimicrobial and anticancer agents. The high purity and well-defined reactivity profile of 3-(2-chloroquinolin-3-yl)propanal make it a preferred choice for researchers in targeted synthetic pathways.
3-(2-chloroquinolin-3-yl)propanal structure
2228741-50-0 structure
Product Name:3-(2-chloroquinolin-3-yl)propanal
CAS No:2228741-50-0
MF:C12H10ClNO
MW:219.666902065277
CID:6009827
PubChem ID:165634165
Update Time:2025-05-21

3-(2-chloroquinolin-3-yl)propanal Chemical and Physical Properties

Names and Identifiers

    • 3-(2-chloroquinolin-3-yl)propanal
    • 2228741-50-0
    • EN300-1992136
    • Inchi: 1S/C12H10ClNO/c13-12-10(5-3-7-15)8-9-4-1-2-6-11(9)14-12/h1-2,4,6-8H,3,5H2
    • InChI Key: KQKGKKJTFXKQMB-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=C2C=CC=CC2=N1)CCC=O

Computed Properties

  • Exact Mass: 219.0450916g/mol
  • Monoisotopic Mass: 219.0450916g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 30Ų

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Additional information on 3-(2-chloroquinolin-3-yl)propanal

Recent Advances in the Study of 3-(2-Chloroquinolin-3-yl)propanal (CAS: 2228741-50-0) in Chemical Biology and Pharmaceutical Research

3-(2-Chloroquinolin-3-yl)propanal (CAS: 2228741-50-0) is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by a quinoline scaffold with a chlorinated aromatic ring and an aldehyde functional group, serves as a versatile intermediate in the synthesis of biologically active molecules. Recent studies have explored its role in the development of novel therapeutic agents, particularly in the fields of oncology, infectious diseases, and inflammation.

A 2023 study published in the Journal of Medicinal Chemistry investigated the use of 3-(2-chloroquinolin-3-yl)propanal as a key building block for the synthesis of quinoline-based kinase inhibitors. The research demonstrated that derivatives of this compound exhibited potent inhibitory activity against several cancer-related kinases, including EGFR and VEGFR2. The study highlighted the compound's ability to modulate kinase signaling pathways, suggesting its potential as a lead compound for anticancer drug development.

In the context of infectious diseases, a recent publication in Bioorganic & Medicinal Chemistry Letters (2024) reported the synthesis and evaluation of 3-(2-chloroquinolin-3-yl)propanal derivatives as potential antimalarial agents. The researchers found that certain structural modifications to the compound's quinoline core significantly enhanced its activity against Plasmodium falciparum, the parasite responsible for malaria. These findings underscore the compound's utility in addressing global health challenges.

From a chemical biology perspective, 3-(2-chloroquinolin-3-yl)propanal has been employed as a valuable probe in target identification studies. A 2024 Nature Chemical Biology paper described its use in activity-based protein profiling (ABPP) experiments, where it was shown to selectively label and inhibit specific cysteine proteases involved in inflammatory processes. This application demonstrates the compound's dual role as both a therapeutic candidate and a research tool for understanding disease mechanisms.

The synthetic accessibility of 3-(2-chloroquinolin-3-yl)propanal has also been a focus of recent research. A 2023 Organic Process Research & Development article detailed an improved, scalable synthesis route for this compound, addressing previous challenges in yield and purity. This advancement is particularly significant for pharmaceutical applications, where consistent quality and quantity of the intermediate are crucial for drug development programs.

Looking forward, the unique structural features of 3-(2-chloroquinolin-3-yl)propanal continue to inspire new research directions. Current investigations are exploring its potential in targeted drug delivery systems, where its aldehyde functionality can be utilized for conjugation with various drug carriers. Additionally, computational studies are being conducted to predict novel biological targets for this compound class, potentially expanding its therapeutic applications beyond currently known indications.

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